Ethanimidoyl chloride, 2-fluoro-N-(trichloroacetyl)-
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Overview
Description
Ethanimidoyl chloride, 2-fluoro-N-(trichloroacetyl)- is a chemical compound with the molecular formula C4H2Cl4FNO. It is characterized by the presence of both fluoro and trichloroacetyl groups, making it a unique reagent in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethanimidoyl chloride, 2-fluoro-N-(trichloroacetyl)- typically involves the reaction of trichloroacetyl chloride with a fluoro-substituted ethanimidoyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as distillation or recrystallization to remove impurities .
Chemical Reactions Analysis
Types of Reactions
Ethanimidoyl chloride, 2-fluoro-N-(trichloroacetyl)- undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the chloride group.
Addition Reactions: The fluoro and trichloroacetyl groups can undergo addition reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific reagents used. For example, reaction with an amine can yield a substituted amide, while reaction with an alcohol can produce an ester .
Scientific Research Applications
Ethanimidoyl chloride, 2-fluoro-N-(trichloroacetyl)- has several applications in scientific research:
Biology: The compound can be used in the modification of biomolecules for studying their functions and interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethanimidoyl chloride, 2-fluoro-N-(trichloroacetyl)- involves its reactivity with nucleophiles. The chloride group is a good leaving group, making the compound highly reactive in substitution reactions. The fluoro and trichloroacetyl groups can also participate in various chemical transformations, contributing to the compound’s versatility .
Comparison with Similar Compounds
Similar Compounds
Ethanimidoyl chloride, 2,2,2-trifluoro-N-phenyl-: Similar in structure but with a phenyl group instead of a trichloroacetyl group.
Ethanimidoyl chloride, 2,2,2-trifluoro-N-(trichloroacetyl)-: Contains a trifluoro group instead of a fluoro group.
Uniqueness
Ethanimidoyl chloride, 2-fluoro-N-(trichloroacetyl)- is unique due to the combination of fluoro and trichloroacetyl groups, which impart distinct reactivity and properties compared to similar compounds .
Properties
CAS No. |
501953-91-9 |
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Molecular Formula |
C4H2Cl4FNO |
Molecular Weight |
240.9 g/mol |
IUPAC Name |
2-fluoro-N-(2,2,2-trichloroacetyl)ethanimidoyl chloride |
InChI |
InChI=1S/C4H2Cl4FNO/c5-2(1-9)10-3(11)4(6,7)8/h1H2 |
InChI Key |
DTMYUOBBMVAJFL-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=NC(=O)C(Cl)(Cl)Cl)Cl)F |
Origin of Product |
United States |
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